Cas no 2138063-33-7 (4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol)

4-メチル-1-(1,2-チアゾール-3-イル)シクロヘキス-2-エン-1-オールは、複雑な環状構造を持つ有機化合物です。この化合物は、シクロヘキセン骨格にチアゾール環とヒドロキシル基が結合した特徴的な構造を持ち、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、立体選択的反応や官能基変換に適した反応性を示すため、精密有機合成において有用です。分子内に不飽和結合と極性基を併せ持つことから、生物活性化合物の開発や触媒設計などの分野での応用が期待されています。

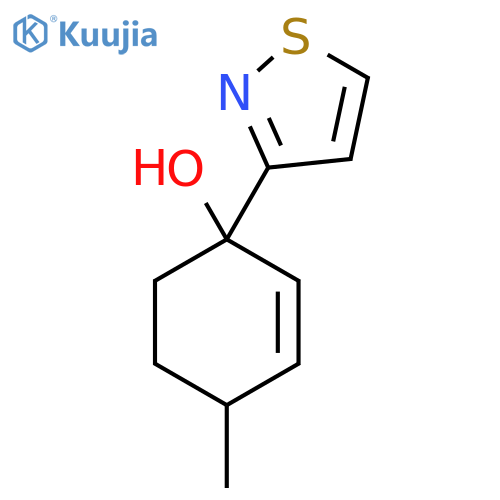

2138063-33-7 structure

商品名:4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol

- 2138063-33-7

- EN300-1155689

- 4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol

-

- インチ: 1S/C10H13NOS/c1-8-2-5-10(12,6-3-8)9-4-7-13-11-9/h2,4-5,7-8,12H,3,6H2,1H3

- InChIKey: CJKLSCWZWJDCAH-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(C2(C=CC(C)CC2)O)=N1

計算された属性

- せいみつぶんしりょう: 195.07178521g/mol

- どういたいしつりょう: 195.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1155689-5.0g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 5g |

$4349.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-0.5g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 0.5g |

$1440.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-10.0g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 10g |

$6450.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-2.5g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 2.5g |

$2940.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-0.1g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 0.1g |

$1320.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-0.25g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 0.25g |

$1381.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-1.0g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 1g |

$1500.0 | 2023-06-09 | ||

| Enamine | EN300-1155689-0.05g |

4-methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol |

2138063-33-7 | 0.05g |

$1261.0 | 2023-06-09 |

4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

2138063-33-7 (4-Methyl-1-(1,2-thiazol-3-yl)cyclohex-2-en-1-ol) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量